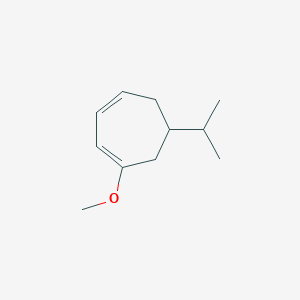

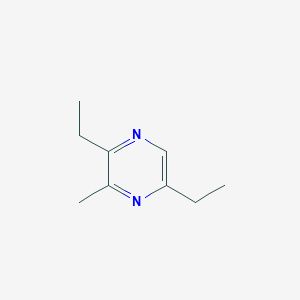

2,5-ジエチル-3-メチルピラジン

概要

説明

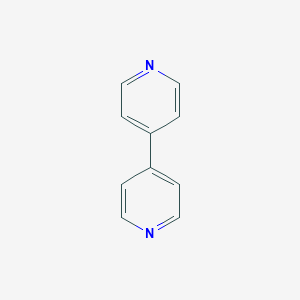

2,5-Diethyl-3-methylpyrazine is a derivative of pyrazine, a heterocyclic aromatic organic compound with a symmetrical structure that can be modified to produce various functional materials. Although the specific compound 2,5-Diethyl-3-methylpyrazine is not directly discussed in the provided papers, the related compounds and their properties can give insights into its characteristics. For instance, the synthesis of related pyrazine derivatives often involves oxidative coupling reactions and can result in compounds with strong intramolecular charge-transfer chromophoric systems, as seen in the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes .

Synthesis Analysis

The synthesis of pyrazine derivatives can be complex and is often achieved through reactions involving multiple steps. For example, the synthesis of 2,5-diamino-3,6-dicyanopyrazine involves an oxidative coupling reaction of a precursor compound . Similarly, the synthesis of fluorescent styryl dyes derived from 2,3-dicyano-5-methylpyrazine derivatives is achieved by reacting these derivatives with arylaldehydes . These methods suggest that the synthesis of 2,5-Diethyl-3-methylpyrazine would likely involve multi-step reactions, possibly starting from a methylpyrazine derivative and introducing ethyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is crucial in determining their properties and potential applications. For instance, the crystal and molecular structure of 2,5-Distyrylpyrazine shows that the molecule is not planar and that the pyrazine ring forms a dihedral angle with the benzene ring . This non-planarity can affect the stacking and interaction of molecules in the solid state, which is important for understanding the properties of 2,5-Diethyl-3-methylpyrazine.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, which can significantly alter their properties. For example, alkylation and acylation of amino groups in pyrazine derivatives can cause shifts in the maximum absorption wavelength (λmax) and change the fluorescence color . These reactions can be used to fine-tune the optical properties of the compounds for specific applications, such as in the development of fluorescent dyes or non-linear optical materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. The presence of substituents can lead to strong intramolecular charge-transfer, resulting in significant fluorescent properties . The solvatochromism observed in some styryl dyes derived from pyrazine indicates that the solvent polarity can affect the optical properties of these compounds . Additionally, the formation of specific crystal lattices, such as the Kagome lattice observed in 5-methylpyrazine-2,3-dicarboxylic acid, can be indicative of the solid-state behavior of these compounds .

科学的研究の応用

食品業界: 香料

ピラジン類は、2,5-ジエチル-3-メチルピラジンを含め、食品業界、特に醤油香タイプの白酒 (SSAB)の製造において重要な化合物です . これらはSSABのロースト香に大きく貢献しています .

飲料業界: コーヒーの香り

2,5-ジエチル-3-メチルピラジンは、コーヒーサンプル中の強力な臭気物質として特定されています . これは、コーヒーの独特の香りに貢献し、全体的な感覚体験を高めます。

製薬業界: 医薬品合成

2,5-ジエチル-3-メチルピラジンについては直接的な証拠はありませんが、他のピラジン類は医薬品の合成における重要な中間体として使用されてきました。 例えば、2-メチルピラジンは、抗結核薬であるピラジナミドの合成に使用されます .

化学業界: 配位化学における配位子

再び、2,5-ジエチル-3-メチルピラジンに直接関連するものではありませんが、2-メチルピラジンは、配位高分子を調製するための配位子として使用されてきました . これは、2,5-ジエチル-3-メチルピラジンの同様の化学反応における潜在的な用途を示唆しています。

研究: 分析化学

ピラジン類は、2,5-ジエチル-3-メチルピラジンを含め、超高性能液体クロマトグラフィーとタンデム質量分析法 (UPLC–MS/MS)を用いて分析できます . この技術は、さまざまなサンプル中のピラジン類の同定と定量を可能にします。

研究: 感覚分析

ピラジン類は、感覚分析研究において重要な役割を果たしています。 たとえば、SSABのロースト香の知覚に対する閾値以下のピラジンの影響が研究されています . この種の研究は、食品や飲料の複雑な風味プロファイルを理解するのに役立ちます。

Safety and Hazards

将来の方向性

While specific future directions for “2,5-Diethyl-3-methylpyrazine” were not found in the search results, pyrazines are a class of compounds that occur almost ubiquitously in nature and are used as flavoring additives . Therefore, future research could potentially focus on further understanding their formation, degradation, and potential uses in various industries.

特性

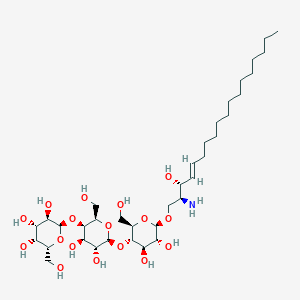

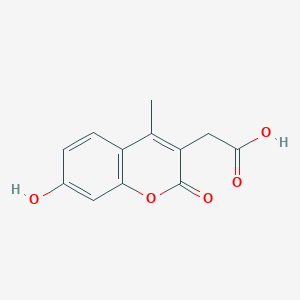

IUPAC Name |

2,5-diethyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIREWQSLPRZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186406 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a toasted hazelnut, meaty odour | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

32736-91-7 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32736-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N079TRL8P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the addition of glycine to a potato model system impact the formation of 2,5-diethyl-3-methylpyrazine and what is the significance of this effect?

A1: The research indicates that adding glycine to a potato model system actually increases the formation of 2,5-diethyl-3-methylpyrazine during cooking []. This effect is significant because 2,5-diethyl-3-methylpyrazine is an alkylpyrazine, a class of compounds known to contribute to the characteristic flavor of cooked potatoes. While glycine promotes the formation of certain alkylpyrazines like 2,5-diethyl-3-methylpyrazine, it simultaneously suppresses the formation of other pyrazines and Strecker aldehydes, ultimately influencing the overall flavor profile of the cooked potatoes []. This highlights the complex interplay between amino acids like glycine and the generation of flavor compounds during cooking.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)